N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)-2-propyl-2H-tetrazol-5-amine
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Overview
Description
N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a tetrazole ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by the introduction of the tetrazole ring through cycloaddition reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the original compound.
Scientific Research Applications
N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades that result in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Tetrazole derivatives: Compounds containing the tetrazole ring with varying substituents.
Methoxy-substituted compounds: Molecules with methoxy groups attached to aromatic rings.
Uniqueness
N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a naphthalene ring, a tetrazole ring, and a methoxy group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds.
Properties
Molecular Formula |
C23H25N5O |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[[2-[(4-methylphenyl)methoxy]naphthalen-1-yl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C23H25N5O/c1-3-14-28-26-23(25-27-28)24-15-21-20-7-5-4-6-19(20)12-13-22(21)29-16-18-10-8-17(2)9-11-18/h4-13H,3,14-16H2,1-2H3,(H,24,26) |
InChI Key |
ZWLDBEVDNQMWAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=C(C=CC3=CC=CC=C32)OCC4=CC=C(C=C4)C |
Origin of Product |
United States |
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